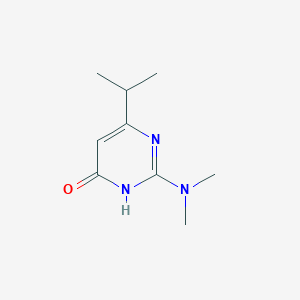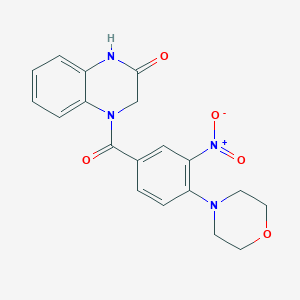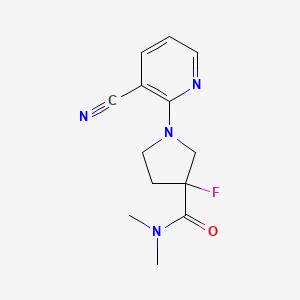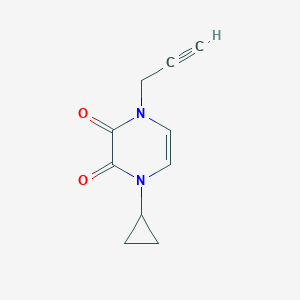
N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 1955531-97-1 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C8H15F3N2.2ClH/c1-2-12-7-3-4-13(5-7)6-8(9,10)11;;/h7,12H,2-6H2,1H3;2*1H . This code provides a unique identifier for the molecular structure of the compound. Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 269.14 . It is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Structures
- The compound is utilized as a key intermediate in the synthesis of premafloxacin, an antibiotic aimed at pathogens of veterinary importance. A practical, efficient, and stereoselective process for its preparation involves asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).
- It's also a valuable intermediate for the synthesis of sulpiride, an antipsychotic agent. The synthesis from tetrahydrofurfuryl alcohol involves chlorination, ammoniation under pressure, and several other steps, culminating in a 37% overall yield (Wu Ting, 2001).
Structural and Physical Properties
- In the broader family of pyrrolidine derivatives, these compounds form part of the fundamental structure for crucial biological molecules like heme and chlorophyll. Pyrrolidines and their derivatives find extensive use as intermediates, solvents, and in the formation of electrically conducting films in polypyrroles (Anderson & Liu, 2000).
Advanced Material Applications
- Heterocyclic building blocks, similar to the subject compound, have been utilized to create disubstituted compounds with interesting crystal structures and properties like strong fluorescence and second harmonic generation (SHG) capabilities. This indicates potential applications in materials science and photonics (Raghavaiah et al., 2016).
Supramolecular Chemistry
- Derivatives of pyrrole, closely related to the compound , have been used to create hexagonal and grid supramolecular structures, highlighting the robustness of the pyrrole-2-carbonyl dimer synthon in crystal engineering, a critical aspect in the design of molecular assemblies (Yin & Li, 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .
properties
IUPAC Name |
N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2.2ClH/c1-2-12-7-3-4-13(5-7)6-8(9,10)11;;/h7,12H,2-6H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDPBDMGWFLGQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(C1)CC(F)(F)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2357967.png)




![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2357978.png)
![2,5-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2357979.png)

![7-(4-Ethoxybenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2357984.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2357985.png)
![2-[(2-Chlorobenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2357986.png)
![N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2357988.png)
